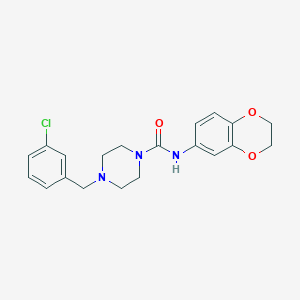![molecular formula C19H21NO6S B4282358 dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate
Descripción general
Descripción
Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate (DIMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIMP is a sulfonamide derivative of isophthalic acid, which is a widely used building block in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has been studied extensively for its potential applications in various fields. In biomedical research, dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In material science, dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has been used as a building block for the synthesis of various polymers. It has been incorporated into the backbone of polyesters and polyamides, which have shown promising mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins, which are mediators of inflammation. dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has been found to reduce the severity of inflammation and inhibit tumor growth. However, the effects of dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate on human subjects have not been studied extensively, and its safety profile is not well established.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate is also stable under normal laboratory conditions, making it a suitable candidate for long-term storage.
However, there are also some limitations to using dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate in lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its effects on human subjects are not well established, which limits its potential for clinical applications.
Direcciones Futuras
There are several potential future directions for research on dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate. In biomedical research, dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate could be further investigated for its anti-inflammatory and anti-cancer properties. Its effects on human subjects could also be studied to establish its safety profile and potential for clinical applications.
In material science, dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate could be used as a building block for the synthesis of new polymers with improved mechanical and thermal properties. Its potential applications in fields such as electronics and energy storage could also be explored.
Conclusion:
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied extensively for its anti-inflammatory and anti-cancer properties. However, its effects on human subjects are not well established, and its potential for clinical applications is limited. Future research could focus on further investigating its properties and potential applications in various fields.
Propiedades
IUPAC Name |
dimethyl 5-[(4-propan-2-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-12(2)13-5-7-17(8-6-13)27(23,24)20-16-10-14(18(21)25-3)9-15(11-16)19(22)26-4/h5-12,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLVKSDEVNYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4282278.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4282282.png)
![N,2-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4282288.png)
![N-(2,5-dichlorophenyl)-2-[3-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)-1-piperidinyl]acetamide](/img/structure/B4282315.png)
![1-(1-adamantyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4282317.png)
![ethyl 2-({[4-(1-adamantyl)-1-piperazinyl]acetyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4282320.png)
![4-oxo-4-[(4-propylphenyl)amino]butanoic acid](/img/structure/B4282324.png)
![3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4282328.png)


![1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4282364.png)
![1-(1-adamantyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4282372.png)
![1-(1-adamantyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4282385.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4282400.png)